molecular formula C9H6F2N2O2 B6192298 2-(difluoromethyl)-2H-indazole-5-carboxylic acid CAS No. 2680531-43-3

2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Cat. No.: B6192298
CAS No.: 2680531-43-3
M. Wt: 212.2
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Description

2-(difluoromethyl)-2H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. The presence of the difluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto an indazole core. One common method is the difluoromethylation of indazole derivatives using difluorocarbene precursors. This can be achieved through various catalytic and non-catalytic processes, including:

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

    Substitution: Halogenation, nitration, and sulfonation reactions on the indazole ring.

    Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Difluoromethyl ketones, difluoromethyl carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, and sulfonated indazole derivatives.

    Coupling Reactions: Biaryl and styrene derivatives.

Scientific Research Applications

2-(difluoromethyl)-2H-indazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-2H-indazole-5-carboxylic acid
  • 2-(fluoromethyl)-2H-indazole-5-carboxylic acid
  • 2-(chloromethyl)-2H-indazole-5-carboxylic acid

Uniqueness

2-(difluoromethyl)-2H-indazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and hydrogen bond donor capability. These properties make it a valuable scaffold for drug development and other scientific applications .

Properties

CAS No.

2680531-43-3

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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